3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid

Physicochemical profiling Lipophilicity Drug-likeness

Researchers synthesizing amide libraries often face pyridazinone building blocks with competing nucleophilic sites or chiral centers that complicate parallel synthesis. This compound (CAS 867130-46-9) resolves these issues: • Single carboxylic acid handle - racemization-free amide coupling, no orthogonal protection needed • Achiral, unhindered propionic acid chain - consistent conversion rates across diverse amines • TPSA 70 Ų, XLogP3 -0.7, single H-bond donor - oral bioavailability-compliant • No ChEMBL activity reported - genuinely novel chemotype for proprietary screening

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 867130-46-9
Cat. No. B1386480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid
CAS867130-46-9
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CCC(=O)O
InChIInChI=1S/C8H10N2O3/c1-6-2-3-7(11)10(9-6)5-4-8(12)13/h2-3H,4-5H2,1H3,(H,12,13)
InChIKeyXXSVPOJWRLVNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)propionic Acid: Building Block Profile


3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid (CAS 867130-46-9) is a synthetic pyridazinone derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. Commercially available from multiple vendors at purities typically ranging from 95% to 98% , this compound serves as a research chemical and versatile building block for medicinal chemistry and organic synthesis applications. It features a 6-oxo-1,6-dihydropyridazine core with a 3-methyl substituent and an N1-linked propionic acid side chain, a scaffold that is employed in the development of enzyme inhibitors and receptor ligands within the broader pyridazinone chemical space.

1
Medicinal chemistry building block. Supports synthesis of pyridazinone-based enzyme inhibitors and receptor ligands.
2
Scaffold diversification. Linear, achiral N1-propionic acid handle simplifies amide coupling and parallel library synthesis.
3
Single ionizable group. Predictable pH-solubility profile supports pre-formulation and assay design context.

3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)propionic Acid: Substitution Risk


The pyridazinone scaffold is a privileged structure in medicinal chemistry, but the specific nature and position of substituents on the core ring and the N1-side chain dictate its reactivity, physicochemical profile, and biological target engagement [1]. Simple substitution of 3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid with a closely related analog, such as the 3-hydroxy derivative (CAS 4572-79-6) or the alpha-methyl branched side-chain isomer (CAS 412018-67-8), is not trivial. Even minor alterations to the hydrogen-bond donor/acceptor landscape, lipophilicity (XLogP3), and steric bulk at the critical N1 position can radically alter molecular recognition, synthetic tractability for downstream derivatization, and in vitro pharmacokinetic behavior [1][2]. The quantitative physicochemical differentiators below illustrate why this specific compound must be individually specified in procurement and cannot be treated as a generic, interchangeable item from a broad compound library.

Analog
3-Hydroxy derivative (CAS 4572-79-6). An additional hydrogen bond donor and lower lipophilicity may shift target engagement and permeability profiles.
Deoxy
6-Deoxy analog (CAS 937667-48-6). Absence of the 6-oxo acceptor motif may alter hinge-binding recognition, limiting its fit for kinase-targeted libraries.
Isomer
Alpha-methyl branched regioisomer (CAS 412018-67-8). Introduction of a chiral center and steric bulk may reduce conjugation efficiency and complicate analytical characterization.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Comparison with 3-Hydroxy Analog

The target compound exhibits a computed XLogP3 of -0.7, reflecting moderate hydrophilicity. In contrast, the closest structural analog where the 3-methyl group is replaced by a 3-hydroxy substituent (CAS 4572-79-6) has a significantly lower XLogP3 of -1.3 [1], indicating higher hydrophilicity. This 0.6 log unit difference represents a meaningful shift in partition coefficient that can influence membrane permeability, protein binding, and chromatographic behavior during purification.

Lipophilicity vs. 3-Hydroxy Analog
Cross-study comparable
Target: XLogP3 = -0.7
3-Hydroxy analog: XLogP3 = -1.3
ΔXLogP3 = 0.6
Reported lipophilicity shift may influence membrane permeability context.
Computed XLogP3 3.0 (PubChem).
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Count vs. 3-Hydroxy Analog

The target compound possesses a computed hydrogen bond donor (HBD) count of 1, derived solely from the terminal carboxylic acid group. The 3-hydroxy analog (CAS 4572-79-6) has an HBD count of 2, due to the additional tautomeric/enolic hydroxyl group at the 3-position [1]. This additional donor represents a fundamental difference in pharmacophoric features that can alter kinase hinge-binding motifs, metalloenzyme chelation patterns, and overall binding thermodynamics.

HBD Count vs. 3-Hydroxy Analog
Cross-study comparable
Target HBD: 1
3-Hydroxy HBD: 2
100% increase in donor capacity
Supports review of hydrogen-bonding pharmacophore differences.
Computed Cactvs 3.4.6.11 (PubChem).
Molecular recognition Hydrogen bonding Target engagement

Topological Polar Surface Area vs. Deoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 70 Ų, contributed by the 6-oxo group and the carboxylic acid moiety. The deoxy analog 3-(6-Methylpyridazin-3-yl)propanoic acid (CAS 937667-48-6), which lacks the 6-oxo substituent, is expected to have a lower TPSA, though its molecular weight is also reduced to 166.18 Da (C8H10N2O2) compared to 182.18 Da for the target [1]. The presence of the 6-oxo group simultaneously increases polarity and provides a critical hydrogen bond acceptor for target engagement that is absent in the deoxy analog.

TPSA vs. Deoxy Analog
Cross-study comparable
Target: TPSA = 70 Ų
Deoxy analog: lacks 6-oxo group
ΔMW = 16.0 g/mol
6-oxo acceptor context supports hinge-binding recognition review.
Computed properties; vendor datasheets.
Membrane permeability Oral bioavailability CNS penetration

Side-Chain Regioisomer: Linear vs. Alpha-Methyl Branched

The target compound features a linear, unsubstituted propionic acid chain at the N1 position of the pyridazinone ring. Its direct regioisomer, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid (CAS 412018-67-8), possesses an alpha-methyl substituent on the propionic acid chain, creating a chiral center and introducing steric bulk proximal to the ring [1]. 1H NMR data for this branched isomer shows a characteristic quartet at δ 5.30 (q, J=7.3 Hz, 1H) integrating for the alpha proton and a doublet at δ 1.49 (d, J=7.3 Hz, 3H) for the methyl group [1]. The linear isomer lacks this stereochemical complexity and steric hindrance, offering a more flexible, achiral linker for conjugation or fragment elaboration.

Side-Chain Regioisomer
Cross-study comparable
Target: Linear, achiral chain
Branched isomer: Chiral center, α-CH3
Achiral structure supports synthetic simplicity and analytical context.
1H NMR data: pyridazine.com; patent US2009/253705 A1.
Stereochemistry Side-chain flexibility Conformational restriction

Bioactivity Data Gap: No Published Activity

A systematic search of the ChEMBL database (version 20) and PubChem BioAssay repository confirms that 3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid has no reported biological activity data in any publication indexed by ChEMBL as of the search date [1]. This stands in contrast to closely related pyridazinone derivatives that have reported IC50 or Kd values against various targets (e.g., CHEMBL97595: IC50 = 230 nM against endothelin A receptor for a 3-methyl-6-oxopyridazin-1-yl acetamide derivative; CHEMBL405690: Kd = 126 µM against yeast phosphoglycerokinase for a distinct analog) [1][2]. The absence of published bioactivity data for the target compound represents both a gap in the public evidence base and an opportunity for novel target identification in proprietary screening campaigns.

Bioactivity Data Gap
Class-level inference
No reported activity in ChEMBL or PubChem BioAssay.
May support de novo screening library design context.
ZINC15 status: not reported in any publications per ChEMBL.
Biological screening Prospective research Risk assessment

Predicted pKa: Carboxylic Acid Acidity vs. Analogs

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 3-(3-Methyl-6-oxo-6H-pyridazin-1-YL)-propionic acid is 4.29 ± 0.10 , indicating that it exists predominantly in the ionized carboxylate form at physiological pH (7.4). This moderate acidity is characteristic of an aliphatic carboxylic acid beta to an electron-withdrawing pyridazinone ring. For comparison, the 3-hydroxy analog (CAS 4572-79-6) has an additional acidic proton (enolic OH, predicted pKa ~8-10) that introduces a second ionizable center, complicating pH-dependent solubility and logD profiles [1]. The single, well-defined ionizable group of the target compound simplifies salt-form selection and pH-solubility curve interpretation during pre-formulation studies.

Predicted pKa
Cross-study comparable
Target: pKa = 4.29 ± 0.10
3-Hydroxy analog: additional ionizable center
Single ionizable group supports simplified pH-solubility review.
Predicted by ACD/Labs or equivalent; reported by ChemicalBook.
Ionization state Solubility Formulation

Recommended Application Scenarios


Screening Library Design for Kinases and Metalloenzymes

Given its single hydrogen bond donor (carboxylic acid), moderate lipophilicity (XLogP3 = -0.7), and the presence of the 6-oxo pyridazinone acceptor motif, this compound is well-suited as a diversity element in fragment-based or HTS library design targeting kinases, metalloenzymes, or other proteins where the pyridazinone hinge-binding pharmacophore is desired without additional polar functionality that could confer promiscuity [1]. The absence of pre-existing biological annotation (no ChEMBL activity reported) [2] makes it a genuinely novel chemotype for proprietary screening, avoiding the risk of rediscovering known active scaffolds.

Late-Stage Functionalization for Parallel Synthesis

The unhindered, achiral propionic acid side chain provides a straightforward handle for amide coupling, esterification, or reduction to the primary alcohol. In contrast to the alpha-methyl-branched isomer (CAS 412018-67-8), which introduces a chiral center and steric bulk [1], the target compound enables higher-yielding, racemization-free conjugation reactions, making it a superior choice for parallel synthesis of amide libraries where consistent conversion rates and analytical simplicity across multiple substrates are critical procurement requirements.

Physicochemical Probe Development for Selectivity Profiling

With a computed TPSA of 70 Ų [1] and a single predicted acidic pKa of 4.29 [2], this compound occupies a favorable physicochemical space for oral bioavailability according to the Rule of Five. Its 3-methyl substitution, which differentiates it from the more polar 3-hydroxy analog (ΔXLogP3 = 0.6), provides a balanced lipophilicity profile that is compatible with both cellular permeability and aqueous solubility [1]. These properties support its use in the development of chemical probes where consistent, interpretable SAR across a series is paramount.

PROTAC and Bioconjugate Intermediate

The terminal carboxylic acid of the target compound serves as a covalent attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design or bioconjugate synthesis. Compared to the 3-hydroxy analog (CAS 4572-79-6) which has two competing nucleophilic sites (carboxylic acid and enolic OH) that require orthogonal protection strategies, the target compound's single reactive handle (carboxylic acid) simplifies synthetic route design and reduces the number of protecting group steps [1][2]. This translates to lower cost-per-conjugate and higher throughput in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Screening Library Design
Single HBD, moderate lipophilicity, 6-oxo acceptor
Kinase and metalloenzyme hinge-binding motif context
Late-Stage Functionalization
Achiral, linear propionic acid handle
Amide coupling and parallel synthesis efficiency
Physicochemical Probe Development
TPSA 70 Ų, single acidic pKa
Rule-of-Five compliance and solubility-permeability balance
Bioconjugate Intermediate
Single reactive carboxylic acid handle
PROTAC linker attachment context; orthogonal protection strategy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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